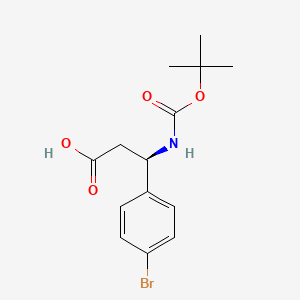

Boc-(R)-3-Amino-3-(4-bromo-phenyl)-propionic acid

CAS No.: 261380-20-5

Cat. No.: VC2022302

Molecular Formula: C14H18BrNO4

Molecular Weight: 344.2 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 261380-20-5 |

|---|---|

| Molecular Formula | C14H18BrNO4 |

| Molecular Weight | 344.2 g/mol |

| IUPAC Name | (3R)-3-(4-bromophenyl)-3-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid |

| Standard InChI | InChI=1S/C14H18BrNO4/c1-14(2,3)20-13(19)16-11(8-12(17)18)9-4-6-10(15)7-5-9/h4-7,11H,8H2,1-3H3,(H,16,19)(H,17,18)/t11-/m1/s1 |

| Standard InChI Key | ZAMLGGRVTAXBHI-LLVKDONJSA-N |

| Isomeric SMILES | CC(C)(C)OC(=O)N[C@H](CC(=O)O)C1=CC=C(C=C1)Br |

| SMILES | CC(C)(C)OC(=O)NC(CC(=O)O)C1=CC=C(C=C1)Br |

| Canonical SMILES | CC(C)(C)OC(=O)NC(CC(=O)O)C1=CC=C(C=C1)Br |

Introduction

Chemical Structure and Identity

Boc-(R)-3-Amino-3-(4-bromo-phenyl)-propionic acid is a modified β-amino acid featuring a bromophenyl group at the β-position and a tert-butyloxycarbonyl (Boc) protective group on the amino functionality. This compound represents an important building block in organic synthesis and medicinal chemistry due to its unique structural characteristics and stereochemical properties .

Chemical Nomenclature and Identifiers

The compound is known by several systematic and common names in the chemical literature, as presented in Table 1.

Table 1: Chemical Nomenclature and Identifiers

| Parameter | Information |

|---|---|

| Primary Name | Boc-(R)-3-Amino-3-(4-bromo-phenyl)-propionic acid |

| IUPAC Name | (3R)-3-(4-bromophenyl)-3-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid |

| Common Synonyms | (R)-3-(4-Bromophenyl)-3-((tert-butoxycarbonyl)amino)propanoic acid; Boc-4-bromo-L-β-phenylalanine; (R)-Boc-4-bromo-β-Phe-OH |

| CAS Registry Number | 261380-20-5 |

| Molecular Formula | C₁₄H₁₈BrNO₄ |

| MDL Number | MFCD01320860 |

| InChI Key | ZAMLGGRVTAXBHI-LLVKDONJSA-N |

| PubChem CID | 7009110 |

Data compiled from multiple sources

Structural Features

The molecule contains several key structural elements that contribute to its chemical reactivity and biological significance:

-

A chiral center at the C-3 position with R-configuration

-

A para-bromophenyl group providing potential for further derivatization

-

A Boc-protected amino group that offers stability under basic conditions

-

A carboxylic acid functionality allowing for peptide coupling

The stereochemistry at the C-3 position is crucial for its biological activity and applications in asymmetric synthesis .

Physical and Chemical Properties

Understanding the physicochemical properties of Boc-(R)-3-Amino-3-(4-bromo-phenyl)-propionic acid is essential for its handling, storage, and application in research settings.

Physical Properties

The compound exists as a solid at room temperature with well-defined physical characteristics as shown in Table 2.

Table 2: Physical Properties

| Property | Value |

|---|---|

| Physical State | Solid |

| Molecular Weight | 344.20 g/mol |

| Melting Point | 143-145°C |

| Optical Rotation | [α]D²⁰ = 47 ± 3° (c=1 in EtOH) |

| Appearance | Off-white to white solid (inferred) |

| Solubility | Soluble in polar organic solvents (inferred) |

Data compiled from multiple sources

Chemical Reactivity

The chemical behavior of this compound is largely determined by its functional groups:

-

The carboxylic acid group can participate in esterification, amidation, and other acyl transfer reactions

-

The Boc-protected amino group remains stable under basic conditions but can be deprotected using acids (typically TFA)

-

The para-bromo substituent on the phenyl ring serves as a potential site for cross-coupling reactions (Suzuki, Sonogashira, etc.)

-

The chiral center allows for stereoselective transformations

These reactive features make it a versatile building block in organic synthesis and medicinal chemistry applications .

Applications in Research and Development

Boc-(R)-3-Amino-3-(4-bromo-phenyl)-propionic acid has found extensive applications across multiple scientific disciplines, particularly in pharmaceutical and biomolecular research fields.

Pharmaceutical Development

The compound serves as a key intermediate in the synthesis of pharmaceuticals targeting various disorders. Its value in drug discovery stems from several factors:

-

It provides a chiral scaffold for building more complex molecules with defined stereochemistry

-

The bromophenyl moiety allows for structural diversification through coupling reactions

-

It enables the introduction of β-amino acid residues into peptidomimetics with enhanced metabolic stability

-

It is particularly valuable in the development of drugs targeting neurological disorders

The inclusion of unnatural β-amino acids like this compound in drug candidates can improve pharmacokinetic properties and resistance to enzymatic degradation.

Peptide Synthesis Applications

One of the most significant applications of Boc-(R)-3-Amino-3-(4-bromo-phenyl)-propionic acid is in the field of peptide synthesis:

-

It is commonly employed in solid-phase peptide synthesis (SPPS) to create complex peptide structures

-

The compound enables the incorporation of β-amino acid residues into peptides, creating β-peptides or mixed α/β-peptides

-

These modified peptides frequently exhibit enhanced proteolytic stability compared to natural α-peptides

-

The resulting peptides often display unique secondary structures and biological properties

-

The bromophenyl group provides opportunities for post-synthesis modifications

Research has demonstrated that peptides containing this β-amino acid can achieve high purity and yield when used in carefully optimized coupling protocols.

Bioconjugation Applications

The compound plays an important role in bioconjugation techniques, which are crucial for modern biological and medicinal research:

-

It facilitates the attachment of biomolecules to drugs or diagnostic agents

-

The carboxylic acid functionality enables coupling to amines in proteins or other biomolecules

-

The bromophenyl group provides a handle for conjugation through various chemistries

-

These conjugates often show enhanced targeting capabilities and improved efficacy

-

The approach has been utilized in the development of antibody-drug conjugates and targeted therapeutics

The stereochemical purity of the compound is particularly important in these applications, as it ensures consistent biological performance of the resulting conjugates.

Research in Chemical Biology

In the field of chemical biology, Boc-(R)-3-Amino-3-(4-bromo-phenyl)-propionic acid has contributed to numerous studies:

-

It serves as a tool for exploring protein-peptide interactions

-

The compound has been used to study enzyme activity and substrate specificity

-

It provides insights into biological processes through the creation of molecular probes

-

It has helped identify potential therapeutic targets through structure-activity relationship studies

-

The incorporation of this unnatural amino acid can reveal information about protein folding and stability

These applications demonstrate the compound's utility in advancing our understanding of complex biological systems.

Material Science Applications

Beyond biological applications, the compound has been explored in materials science:

-

It contributes to the development of novel polymeric materials

-

It has been incorporated into hydrogels with potential biomedical applications

-

These materials can function as controlled drug delivery systems

-

The chiral nature of the compound can influence the properties of the resulting materials

-

Such materials often exhibit enhanced biocompatibility compared to conventional polymers

The versatility of this compound across multiple research domains highlights its significance as a valuable chemical building block.

| Supplier | Catalog Number | Purity | Available Quantities | Storage Recommendations |

|---|---|---|---|---|

| Thermo Scientific Chemicals | H52166.03, H52166.06 | 95% | 250 mg, 1 g, 5 g | Ambient temperatures |

| VWR (Ambeed) | A640254 | 97% | 100 mg, 250 mg, 1 g, 5 g | Ambient |

| VWR (Thermo Scientific) | H52166 | 95% | Multiple sizes | Ambient |

| Sigma-Aldrich | 74037 | ≥98.0% (HPLC) | 500 mg | Not specified |

| Vulcanchem | VC2022302 | Not specified | Not specified | Not specified |

Data compiled from multiple sources

Analytical Characterization

Commercial suppliers typically provide analytical data to confirm the identity and purity of the compound. These may include:

-

NMR spectroscopy (¹H and ¹³C)

-

High-Performance Liquid Chromatography (HPLC)

-

Mass Spectrometry

-

Infrared Spectroscopy

-

Optical rotation measurements

-

Elemental analysis

Such analytical data ensures the quality and consistency of the material for research applications.

Related Compounds and Comparative Analysis

Boc-(R)-3-Amino-3-(4-bromo-phenyl)-propionic acid belongs to a broader family of modified amino acids and protected β-amino acids.

Structurally Related Compounds

Several related compounds with modifications to the core structure are also commercially available and used in research:

Table 4: Structurally Related Compounds

| Compound | Molecular Formula | CAS Number | Distinguishing Feature |

|---|---|---|---|

| Boc-(S)-3-Amino-3-(4-bromo-phenyl)-propionic acid | C₁₄H₁₈BrNO₄ | 261165-06-4 | S-configuration |

| (S)-3-Amino-3-(4-bromophenyl)propanoic acid | C₉H₁₀BrNO₂ | 275826-36-3 | Unprotected amino group |

| Boc-(R)-4-fluoro-β-Phe-OH | C₁₄H₁₈FNO₄ | 479064-94-3 | Fluoro instead of bromo |

| Boc-(R)-4-chloro-β-Phe-OH | C₁₄H₁₈ClNO₄ | 479064-90-9 | Chloro instead of bromo |

| Boc-(R)-4-methoxy-β-Phe-OH | C₁₅H₂₁NO₅ | 500788-87-4 | Methoxy instead of bromo |

| Boc-(R)-4-(trifluoromethyl)-β-Phe-OH | C₁₅H₁₈F₃NO₄ | 501015-19-6 | Trifluoromethyl instead of bromo |

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume